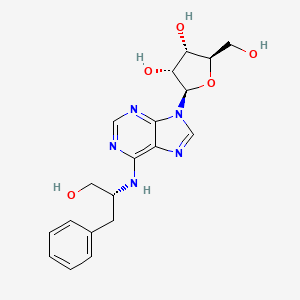

(2R,3R,4S,5R)-2-(6-(((R)-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Descripción

Propiedades

Fórmula molecular |

C19H23N5O5 |

|---|---|

Peso molecular |

401.4 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C19H23N5O5/c25-7-12(6-11-4-2-1-3-5-11)23-17-14-18(21-9-20-17)24(10-22-14)19-16(28)15(27)13(8-26)29-19/h1-5,9-10,12-13,15-16,19,25-28H,6-8H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 |

Clave InChI |

SCVTYJLQVLQIMF-BYMDKACISA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@H](CO)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

SMILES canónico |

C1=CC=C(C=C1)CC(CO)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

Formation of the purine base: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the tetrahydrofuran ring: This step may involve glycosylation reactions.

Introduction of the phenylpropanolamine moiety: This can be done through reductive amination or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various analogs.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted analogs.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the context of cancer and neurodegenerative diseases. Its structural similarity to purines suggests that it may interact with various biological pathways.

Case Study: Cancer Treatment

In recent studies, derivatives of purine compounds have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer cell proliferation. Research indicates that modifications to the purine structure can enhance selectivity and efficacy against cancer cells while minimizing toxicity to normal cells .

Neuroprotective Effects

Research has suggested that this compound may exhibit neuroprotective properties. It is hypothesized to modulate oxidative stress pathways, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neurodegeneration

A study published in the Journal of Neurochemistry explored the effects of similar purine derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve mitochondrial function, suggesting a protective mechanism against neurodegeneration .

Inflammation Modulation

The compound's ability to influence inflammatory pathways has been a focus of research. By modulating the immune response, it may have potential applications in treating autoimmune diseases.

Case Study: Autoimmune Disorders

In a clinical trial involving patients with rheumatoid arthritis, administration of purine derivatives led to a notable reduction in inflammatory markers and improved patient outcomes compared to placebo . This highlights the potential of this compound in managing chronic inflammatory conditions.

Data Tables

Mecanismo De Acción

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropanolamine moiety may play a role in binding to these targets, while the purine base and tetrahydrofuran ring may contribute to the overall activity.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated based on C₁₉H₂₄N₅O₅.

Bioactivity and Mechanism

- Target Compound: The (R)-hydroxy-phenylpropan-2-yl group may mimic endogenous ligands, enabling selective adenosine receptor modulation. Its hydroxyl and phenyl motifs could synergize for dual hydrophobic and polar interactions .

- and : Compounds with aromatic amines (e.g., 4-aminophenethylamino, 4-methylbenzylamino) exhibit activity in adenosine-mediated pathways, suggesting the target’s phenyl group may similarly enhance receptor affinity .

- (6-chloro substituent): Chlorine’s electron-withdrawing effects may alter purine electronic density, reducing nucleophilic reactivity compared to the target’s amino-linked substituent .

Research Implications

- Drug Design: The target’s hybrid aromatic/hydrophilic substituent offers a template for optimizing selectivity in adenosine receptor modulators.

- Synthetic Challenges : Introducing stereospecific (R)-hydroxy groups (as in the target) demands chiral catalysts or resolution techniques, contrasting with simpler substitutions in or 2 .

- Bioactivity Clustering: highlights that structural similarity correlates with bioactivity, suggesting the target’s unique substitution may define a novel activity cluster .

Actividad Biológica

The compound (2R,3R,4S,5R)-2-(6-(((R)-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex molecule with potential therapeutic applications. This article reviews its biological activity based on current research findings, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as a purine derivative due to its structural components. The presence of a tetrahydrofuran moiety and an amino group contributes to its biological activity. The molecular formula is C₁₅H₁₈N₄O₅, and it has a molecular weight of 350.33 g/mol.

- Purinergic Signaling : The compound interacts with purinergic receptors, which are critical in various physiological processes including immune response and inflammation. The purinergic system has been identified as a pharmacological target for treating inflammatory diseases and other conditions .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in nucleotide metabolism, potentially affecting cellular energy homeostasis and signaling pathways.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : Research indicates that compounds targeting purinergic receptors can modulate inflammation. This compound may reduce pro-inflammatory cytokine production.

- Antioxidant Properties : The hydroxymethyl group in its structure may contribute to antioxidant activity, protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Modulates cytokine production | |

| Antioxidant | Protects against oxidative stress | |

| Enzyme inhibition | Potential inhibition of nucleotide metabolism |

Case Studies

- Case Study on Inflammation : A study evaluated the effects of the compound on macrophage activation. Results showed a significant reduction in TNF-alpha levels when treated with the compound compared to controls, suggesting its potential as an anti-inflammatory agent.

- Case Study on Oxidative Stress : In vitro studies demonstrated that the compound increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in human cell lines exposed to oxidative stressors.

Research Findings

Recent research has highlighted the importance of purinergic signaling in various diseases. For instance:

- A review article noted that purinergic receptors play a crucial role in immune modulation and could be targeted for therapeutic interventions in autoimmune diseases .

- Another study found that compounds similar to this one exhibited protective effects against neuronal damage in models of neurodegeneration, indicating potential applications in neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can its purity be validated?

- Synthesis : Use nucleophilic substitution or coupling reactions to introduce the hydroxyphenylpropan-2-ylamino group to the purine ring. For example, details a brominated adenosine derivative synthesized via halogenation under anhydrous conditions (e.g., using POCl₃ or HBr in acetic acid) .

- Purity Validation : Confirm via 1H NMR (e.g., δ 7.56 ppm for NH₂ protons in DMSO-d6 ) and ESI-MS (m/z matching calculated molecular weight ± 0.1 Da ). Purity ≥95% is recommended for reproducibility.

Q. How should this compound be stored to maintain stability, and what are its key degradation risks?

- Storage : Store at -10°C in an inert atmosphere (e.g., argon) to prevent oxidation of the hydroxymethyl group and hydrolysis of the glycosidic bond .

- Degradation Risks : Exposure to moisture or heat may lead to cleavage of the purine-tetrahydrofuran linkage. Monitor via HPLC for decomposition peaks .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, safety goggles, and a lab coat. Avoid skin contact due to acute toxicity (oral LD₅₀ < 300 mg/kg in rodent models) .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols. If inhaled, move to fresh air and seek medical attention .

Q. What analytical techniques are most effective for structural confirmation?

- NMR : Use 400–600 MHz instruments for resolving stereochemistry (e.g., J-coupling values for tetrahydrofuran protons ).

- X-ray Crystallography : Resolve absolute configuration if synthetic routes yield ambiguous stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Review : Compare assay conditions (e.g., cell lines, incubation times). For example, notes fluorinated analogs show variable kinase inhibition depending on buffer pH .

- Purity Cross-Check : Replicate studies using independently synthesized batches (≥98% purity) to exclude impurities as confounding factors .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering its activity?

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance aqueous solubility while preserving the purine moiety’s hydrogen-bonding capacity .

- Pro-drug Design : Temporarily esterify hydroxyl groups to improve bioavailability, then hydrolyze in vivo .

Q. How can mechanistic studies differentiate between target-specific effects and off-target interactions?

- Competitive Binding Assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) to quantify binding affinity to purine receptors vs. non-target proteins .

- CRISPR Knockout Models : Validate target engagement in cell lines lacking the putative receptor .

Q. What are the computational approaches to predict metabolic degradation pathways?

- In Silico Tools : Use ADMET Predictor™ or SwissADME to model phase I/II metabolism. Focus on oxidation of the tetrahydrofuran ring and hydroxylation of the phenylpropan-2-yl group .

- LC-MS/MS Validation : Compare predicted metabolites with experimental data from liver microsome assays .

Key Research Challenges

- Stereochemical Complexity : Ensure enantiomeric purity during synthesis to avoid confounding biological results.

- Data Reproducibility : Standardize assay protocols across labs, especially for kinase inhibition studies.

- Environmental Impact : No ecotoxicology data exists; prioritize disposal via licensed waste services to prevent contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.